molecular formula C22H18BrNO2 B6040702 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide

2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide

Cat. No. B6040702
M. Wt: 408.3 g/mol
InChI Key: ZMCBKZCCDVQKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic benefits. This compound is a member of the benzamide family and is known to have significant biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide is not fully understood. However, studies suggest that the compound exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to exhibit antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, the compound has not been extensively tested in human clinical trials, and its safety profile is not fully understood.

Future Directions

There are several future directions for research on 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide. One direction is to optimize the synthesis method to improve the purity and yield of the compound. Another direction is to investigate the compound's efficacy in vivo and its safety profile in human clinical trials. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets. Finally, research is needed to explore the compound's potential for use in combination therapies with other anti-cancer agents.

Synthesis Methods

The synthesis of 2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide involves the reaction of 3-(3,4-dimethylbenzoyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base. The reaction occurs via the formation of an imine intermediate, which is subsequently reduced to yield the desired compound. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested on various cell lines and animal models, and the results have been promising.

properties

IUPAC Name

2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO2/c1-14-10-11-17(12-15(14)2)21(25)16-6-5-7-18(13-16)24-22(26)19-8-3-4-9-20(19)23/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCBKZCCDVQKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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